Product packaging for Hexanedioic acid;propane-1,3-diol(Cat. No.:CAS No. 39281-13-5)

Hexanedioic acid;propane-1,3-diol

Cat. No.: B14658801
CAS No.: 39281-13-5
M. Wt: 222.24 g/mol
InChI Key: FYSJYVHOKOFOAP-UHFFFAOYSA-N
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Description

Hexanedioic acid;propane-1,3-diol is a chemical of significant interest in scientific research and development, particularly in the field of polymer chemistry. This compound features a 1:1 stoichiometric combination of hexanedioic acid (commonly known as adipic acid) and propane-1,3-diol . Researchers utilize this diacid-diol pair primarily as a fundamental building block for the synthesis of novel polyesters through polycondensation reactions . The resulting polymers are investigated for their potential application in creating high-performance plastics, biodegradable materials, and specialized coatings, leveraging the structural properties contributed by the monomers . In industrial and material science research, the polymerization process is typically catalyzed by metal oxides or organometallic compounds under controlled temperature and pressure to achieve polymers with specific molecular weights and material properties . The mechanism of action involves the diol and diacid monomers reacting to form ester linkages, creating long-chain polymers whose physical characteristics—such as flexibility, strength, and thermal stability—can be tailored for specific industrial or biomedical applications, including exploratory use in biocompatible coatings and tissue engineering scaffolds . When compared to similar compounds, polymers derived from this specific monomer pair can offer unique mechanical and chemical properties, distinguishing them from those made with other diols like 2-ethyl-2-(hydroxymethyl)propane-1,3-diol or different dicarboxylic acids . This makes this compound a valuable reagent for researchers designing advanced materials with targeted functionalities. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O6 B14658801 Hexanedioic acid;propane-1,3-diol CAS No. 39281-13-5

Properties

CAS No.

39281-13-5

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

hexanedioic acid;propane-1,3-diol

InChI

InChI=1S/C6H10O4.C3H8O2/c7-5(8)3-1-2-4-6(9)10;4-2-1-3-5/h1-4H2,(H,7,8)(H,9,10);4-5H,1-3H2

InChI Key

FYSJYVHOKOFOAP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)CO

Related CAS

36568-42-0
39281-13-5

Origin of Product

United States

Synthetic Methodologies for Poly Propylene Adipate and Its Copolymers

Direct Polyesterification and Melt Polycondensation Techniques

The synthesis of poly(propylene adipate) (PPAd) is commonly achieved through direct polyesterification, often employing a two-stage melt polycondensation process. This method involves an initial esterification stage followed by a polycondensation stage to increase the molecular weight of the polymer.

The two-stage melt polycondensation method is a classic and widely used technique for synthesizing aliphatic polyesters like PPAd. nih.gov

Esterification Stage: In the first stage, adipic acid and 1,3-propanediol (B51772) are charged into a reaction vessel. nih.gov The mixture is heated, typically to around 180°C, under a nitrogen atmosphere with continuous stirring. nih.gov This stage results in the formation of PPAd oligomers and the removal of water as a byproduct. nih.gov The reaction continues until the theoretical amount of water is collected. nih.gov

Polycondensation Stage: To build up the molecular weight of the polyester (B1180765), the temperature is increased to as high as 240°C in the second stage. nih.gov A vacuum is slowly applied to facilitate the removal of byproducts, such as water and excess 1,3-propanediol, and to avoid foaming and sublimation of the oligomers. nih.gov This polycondensation procedure is typically carried out for a few hours to achieve the desired molecular weight. nih.gov

This two-stage process is also a foundational step for creating more complex polymer structures, such as block copolymers. nih.govnih.gov

A variety of catalysts are employed to facilitate the polyesterification and polycondensation reactions in the synthesis of PPAd and its copolymers. The choice of catalyst can significantly influence the reaction rate and the properties of the final polymer.

Metal Catalysts: Titanium(IV) butoxide (Ti(OBu)₄) is a commonly used catalyst in the synthesis of PPAd and its block copolymers. nih.govnih.gov For instance, in the synthesis of PPAd, Ti(OBu)₄ can be used at a concentration of about 400 ppm. nih.gov It is also utilized in the ring-opening polymerization of ε-caprolactone to form poly(ε-caprolactone)-block-poly(propylene adipate) (PCL-b-PPAd) copolymers, typically at a concentration of 1 × 10⁻⁴ mol per mole of ε-caprolactone. nih.gov Stannous octoate (Sn(Oct)₂) is another effective catalyst, particularly for the ring-opening polymerization of L-lactide in the presence of a PPAd macroinitiator to create poly(L-lactide)-block-poly(propylene adipate) (PLLA-b-PPAd) copolymers. nih.gov

Acid Catalysts: While specific examples for PPAd are less detailed in the provided context, poly(phosphoric acid) (PPA) has been used in the polycondensation stage of PPAd synthesis at a concentration of 5 × 10⁻⁴ mol per mole of adipic acid to help increase the molecular weight. nih.gov Acid catalysts like sulfuric acid and p-toluenesulfonic acid are generally known to be effective in polyesterification reactions, although their specific application in the provided PPAd synthesis examples is not explicitly detailed.

The molar ratio of the monomers and the reaction parameters are critical in determining the final properties of the resulting polymer, including its molecular weight and polymerization yield.

In the synthesis of PPAd, an excess of the diol component is often used. For example, a molar ratio of 1.2 moles of 1,3-propanediol to 1 mole of adipic acid has been reported. nih.gov This excess helps to ensure that the polyester chains are terminated with hydroxyl groups, which is important for subsequent copolymerization reactions. nih.govresearchgate.net The reaction temperature and duration are also crucial. For instance, increasing the temperature during the polycondensation stage helps to drive the reaction towards a higher molecular weight. nih.gov

The composition of copolymers also has a significant impact on their molecular weight. In the synthesis of PLA-co-PPAd copolymers via reactive extrusion, an increase in the PPAd content leads to a decrease in the molecular weight of the resulting copolymer. mdpi.com This is because the hydroxyl end groups of the PPAd oligomers act as co-initiators for the ring-opening polymerization of lactide, resulting in shorter polymer chains. mdpi.com

Table 1: Effect of PPAd Content on the Molecular Weight of PLA-co-PPAd Copolymers

Sample PPAd Content (wt%) Number Average Molecular Weight (Mn) ( g/mol ) Weight Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI)
PLA 0 65,000 130,000 2.0
PLA-PPAd 95/5 5 55,000 115,000 2.1
PLA-PPAd 85/15 15 45,000 95,000 2.1
PLA-PPAd 75/25 25 35,000 75,000 2.1

Data derived from research on PLA-co-PPAd copolymers synthesized at 180°C. mdpi.com

Advanced Synthesis of Poly(propylene adipate)-Based Copolymers

To enhance the properties and expand the applications of PPAd, it is often copolymerized with other polyesters to create block copolymers. These advanced materials combine the desirable characteristics of each component polymer.

Poly(lactic acid)-block-Poly(propylene adipate) (PLLA-b-PPAd): These copolymers are synthesized by a combination of melt polycondensation and ring-opening polymerization. nih.gov First, a PPAd homopolymer is synthesized using the two-stage melt polycondensation method. nih.gov This PPAd then acts as a macroinitiator for the ring-opening polymerization of L-lactide, often catalyzed by stannous octoate, at elevated temperatures (e.g., 220°C). nih.gov The resulting block copolymers have well-defined and separated blocks, as confirmed by characterization techniques like DSC. nih.gov These copolymers are of interest for applications such as long-acting injectable drug formulations. nih.gov

Poly(ε-caprolactone)-block-Poly(propylene adipate) (PCL-b-PPAd): Similar to PLLA-b-PPAd, the synthesis of PCL-b-PPAd copolymers involves a combination of polycondensation and ring-opening polymerization. nih.govsemanticscholar.org A pre-synthesized PPAd is used to initiate the ring-opening polymerization of ε-caprolactone, with a catalyst like titanium(IV) butoxide. nih.gov The reaction is typically carried out at around 180°C. nih.gov To prevent extensive transesterification reactions between the PPAd and PCL blocks, the reaction time is often limited. semanticscholar.org The composition of these copolymers can be varied to tune their properties, such as their melting point and crystallinity, making them suitable for applications like drug nanoencapsulation. nih.gov

Reactive extrusion (REX) has emerged as an efficient and economically viable alternative for the synthesis of copolymers. mdpi.com This continuous process uses an extruder as a chemical reactor, combining chemical synthesis with conventional polymer processing steps like compounding and granulation in a single step. aimplas.net

In the context of PPAd-based copolymers, REX has been successfully used to prepare poly(lactic acid)-co-poly(propylene adipate) (PLA-co-PPAd) block copolymers. mdpi.com In this process, L-lactide and PPAd oligomers are polymerized in a torque rheometer, which simulates the conditions of a reactive extruder. mdpi.com The effect of reaction temperature and composition on the molecular weight and properties of the copolymers can be readily studied. mdpi.com REX offers a fast and continuous method for producing PLA-based copolymers with tunable properties, such as increased elongation and biodegradation rates. mdpi.com

Table 2: List of Compound Names

Compound Name
1,3-propanediol
Adipic acid
p-Toluenesulfonic acid
Poly(ε-caprolactone)
Poly(ε-caprolactone)-block-poly(propylene adipate)
Poly(lactic acid)
Poly(lactic acid)-block-poly(propylene adipate)
Poly(phosphoric acid)
Poly(propylene adipate)
Stannous octoate
Sulfuric acid

Co-Polycondensation with Additional Dicarboxylic Acids (e.g., Terephthalic Acid to form Poly(propylene terephthalate-co-adipate))

The synthesis of copolymers based on hexanedioic acid and propane-1,3-diol allows for the modification of polymer properties by introducing a third monomer. A common strategy involves the incorporation of an aromatic dicarboxylic acid, such as terephthalic acid, to enhance thermal and mechanical properties. This process results in the formation of a random aliphatic-aromatic copolyester, specifically poly(propylene terephthalate-co-adipate) (PPTA). mdpi.com

The synthesis is typically achieved through a two-stage melt polycondensation process. mdpi.comnih.gov In the first stage, known as esterification, a mixture of the diols and diacids (propane-1,3-diol, hexanedioic acid, and terephthalic acid) is heated under an inert atmosphere (e.g., nitrogen). mdpi.comrsc.org This initial step forms low molecular weight oligomers, with water being removed as a byproduct. nih.gov In the second stage, or polycondensation, the temperature is increased, and a vacuum is applied. nih.govosti.gov This facilitates the removal of byproducts like water and excess diol, driving the reaction toward the formation of a high molecular weight polymer. osti.gov A catalyst, such as tetrabutyl titanate, is often used to accelerate the reaction. nih.govmdpi.com

The table below presents research findings on the synthesis of Poly(propylene terephthalate-co-adipate) with varying monomer compositions and their effect on thermal properties.

Sample NamePTA:AA Molar Feed Ratio mdpi.comGlass Transition Temp. (T_g) (°C) mdpi.comMelting Temp. (T_m) (°C) mdpi.comCrystallinity (%) mdpi.com
PPT100:042.5227.135.4
PPTA-1090:1029.3190.228.5
PPTA-2080:2019.8168.721.7
PPTA-3070:3010.5145.318.1
PPTA-4060:402.1120.516.2

Data derived from a study on partially bio-based and biodegradable Poly(propylene terephthalate-co-adipate) copolymers. mdpi.com

Optimization of Polymer Architecture and Molecular Weight Control

Controlling the polymer architecture and molecular weight during the synthesis of poly(propylene adipate) and its copolymers is crucial for tailoring the final material properties to specific applications. Several methods can be employed during polycondensation to achieve this control.

One fundamental method for controlling molecular weight is to adjust the stoichiometry of the functional groups. youtube.com By using a slight excess of one of the bifunctional monomers (either the diol or the dicarboxylic acid), the growth of the polymer chains is limited, as the chains will all be terminated with the functional group that is in excess. youtube.com This stoichiometric imbalance prevents the achievement of infinitely high molecular weights, allowing for a predictable and controllable degree of polymerization. youtube.com

Another common technique is the addition of a monofunctional monomer, such as a monoalcohol or a monocarboxylic acid. youtube.com These molecules act as chain stoppers; once they react with a growing polymer chain end, they terminate the chain because they lack a second functional group to continue the polymerization process. youtube.com Even a small amount of a monofunctional monomer can significantly limit the final molecular weight. youtube.com

The architecture of the polymer can be modified by incorporating monomers with more than two functional groups. For instance, adding a small amount of a triol, like trimethylolpropane, or a tricarboxylic acid can create branched or cross-linked structures instead of linear chains. jlu.edu.cnmdpi.com This approach can enhance properties such as melt strength. mdpi.com In the synthesis of similar copolyesters like poly(butylene adipate-co-terephthalate) (PBAT), branching monomers have been used to improve processability and rheological properties. nih.govacs.org

Furthermore, reaction conditions play a significant role in controlling the polymer's final characteristics. Key parameters include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to thermal degradation and side reactions if too high or maintained for too long, which can decrease the molecular weight. osti.gov

Time: Longer reaction times at the polycondensation stage typically lead to higher molecular weights, but there is an optimal point beyond which degradation may occur. osti.gov

Catalyst: The type and concentration of the catalyst influence the reaction kinetics and can affect the final molecular weight and structure. researchgate.net

Vacuum: A high vacuum during the final polycondensation stage is essential for efficiently removing volatile byproducts, which drives the equilibrium towards the formation of higher molecular weight polymers. osti.govnih.gov

Post-polymerization techniques can also be used to increase molecular weight. These methods include solid-state polycondensation (SSP) or the use of chain extenders in a reactive extrusion process, which can link shorter polymer chains together to achieve a higher final molecular weight. mdpi.com

The table below summarizes key strategies for optimizing polymer structure.

Control ParameterMethodEffect on PolymerReference
Molecular WeightStoichiometric Imbalance (Excess of one monomer)Limits the degree of polymerization, controlling final molecular weight. youtube.com
Addition of Monofunctional MonomersActs as a chain stopper, terminating polymer growth. youtube.com
ArchitectureIncorporation of Polyfunctional Monomers (e.g., triols)Creates branched or cross-linked structures, modifying melt strength and rheology. nih.govjlu.edu.cnacs.org
Reactive Extrusion with Chain ExtendersIncreases molecular weight and can introduce branching post-synthesis. mdpi.com
Reaction ConditionsTemperature and Time OptimizationBalances reaction rate against thermal degradation to maximize molecular weight. osti.gov
High Vacuum ApplicationEfficiently removes byproducts to drive polymerization to high molecular weights. osti.govnih.gov

Advanced Characterization of Poly Propylene Adipate Macromolecular Structures

Spectroscopic Techniques for Chemical Structure Elucidation

Spectroscopic methods are indispensable for confirming the successful synthesis of PPAd and detailing its chemical microstructure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Microstructure and Composition Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of poly(propylene adipate). Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide quantitative information about the polymer's microstructure, confirming the incorporation of both adipic acid and 1,3-propanediol (B51772) units into the polyester (B1180765) chain. nih.govismar.org

In the ¹H-NMR spectrum of PPAd, specific peaks correspond to the different types of protons within the repeating unit. nih.gov The signals for the methylene (B1212753) protons of the 1,3-propanediol unit and the adipic acid unit are clearly distinguishable, allowing for confirmation of the polymer structure. researchgate.net For instance, the spectrum exhibits a triplet peak around 4.15 ppm corresponding to the methylene protons adjacent to the ester oxygen (d), and a quintuplet at approximately 1.97 ppm for the central methylene group of the propanediol (B1597323) unit (e). nih.gov The methylene protons from the adipic acid unit appear as a peak around 2.33 ppm (b) and a multiplet at about 1.66 ppm (c). nih.gov

¹³C-NMR spectroscopy further corroborates the structure by providing detailed information about the carbon backbone. researchgate.netnih.gov The disappearance of peaks associated with the hydroxyl end-groups of the prepolymer chains confirms their reaction and the formation of high molecular weight copolymers. nih.gov The chemical shifts of the carbonyl carbon in the ester group, as well as the various methylene carbons in both the diol and diacid components, are unique and allow for unambiguous assignment, verifying the formation of the desired block copolymer structure rather than a random arrangement. nih.gov

Table 1: ¹H-NMR Chemical Shift Assignments for Poly(propylene adipate)

Proton AssignmentChemical Shift (ppm)Multiplicity
Methylene protons (d)4.15Triplet
Methylene protons (e)1.97Quintuplet
Methylene protons (b)2.33Singlet
Methylene protons (c)1.66Multiplet

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bond Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups present in a polymer, providing qualitative confirmation of its chemical structure. nsf.govnih.govyoutube.com For poly(propylene adipate), the FTIR spectrum displays characteristic absorption bands that confirm the successful esterification reaction between adipic acid and 1,3-propanediol. nih.gov

The most prominent feature in the FTIR spectrum of PPAd is the strong absorption peak corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1705-1750 cm⁻¹. researchgate.net The presence of this band is a clear indicator of polyester formation. Additionally, the spectrum shows characteristic peaks for the C-O stretching vibrations of the ester linkage. researchgate.net The aliphatic C-H stretching vibrations from the methylene groups of both the diol and diacid components are also visible in the spectrum. researchgate.netresearchgate.net The analysis of these spectral features confirms the chemical identity of the synthesized polymer. nih.gov

Table 2: Characteristic FTIR Absorption Bands for Poly(propylene adipate)

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Ester CarbonylC=O Stretching~1730
EsterC-O Stretching~1267
Aliphatic MethyleneC-H Stretching~2950

Chromatographic Methods for Molecular Weight Distribution Analysis

The molecular weight and its distribution are critical parameters that significantly influence the mechanical and physical properties of polymers.

Gel Permeation Chromatography (GPC) for Number-Average and Weight-Average Molecular Weights and Dispersity

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the most widely used technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com From the resulting chromatogram, several important molecular weight averages can be calculated, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). tainstruments.comresearchgate.net

The ratio of Mw to Mn is known as the dispersity (Đ), which provides a measure of the breadth of the molecular weight distribution. wikipedia.org A dispersity value of 1 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution of chain lengths. researchgate.net For synthesized polymers like PPAd, GPC is essential for confirming the achievement of a target molecular weight and for understanding the uniformity of the polymer chains, which impacts properties such as tensile strength and viscosity. researchgate.net

Table 3: Typical Molecular Weight Data for Polyesters from GPC Analysis

ParameterDescriptionTypical Value Range for Aliphatic Polyesters
Number-Average Molecular Weight (Mn)Total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.10,000 - 50,000 g/mol
Weight-Average Molecular Weight (Mw)An average that gives more weight to heavier molecules.20,000 - 100,000 g/mol
Dispersity (Đ = Mw/Mn)A measure of the non-uniformity of molecular weights in a polymer.1.5 - 2.5

Intrinsic Viscosity Measurements as an Indicator of Molecular Size

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution. anton-paar.com It is determined by measuring the viscosity of dilute polymer solutions and extrapolating to zero concentration. indexcopernicus.com The intrinsic viscosity is related to the molar mass of the polymer through the Mark-Houwink-Sakurada equation, where the constants K and 'a' are specific to a given polymer-solvent-temperature system. anton-paar.comresearchgate.net

This technique provides a valuable, albeit indirect, indication of the polymer's molecular size and weight. anton-paar.comresearchgate.net It is a simpler and more accessible method compared to GPC for routine characterization and quality control, offering a reliable way to monitor batch-to-batch consistency in polymer production. sdiarticle3.com

Thermal Analysis of Polymer Transitions and Stability Profiles

Thermal analysis techniques are crucial for determining the key transition temperatures and the thermal stability of poly(propylene adipate). These properties are critical for defining the material's processing window and its performance at different temperatures.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in the polymer. stemed.siteyoutube.com From a DSC thermogram, one can identify the glass transition temperature (Tg), the cold crystallization temperature (Tcc), and the melting temperature (Tm). mdpi.comaip.org For PPAd, the glass transition occurs at a low temperature, indicating its flexible nature. mdpi.com

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. researchgate.nettainstruments.com The TGA curve reveals the onset temperature of decomposition, which is a critical parameter for determining the maximum processing temperature the material can withstand without significant degradation. aip.org

Table 4: Thermal Properties of Poly(propylene adipate)

Thermal PropertyDescriptionTypical Value
Glass Transition Temperature (Tg)Temperature at which the amorphous regions of the polymer transition from a rigid to a rubbery state.-57 °C
Cold Crystallization Temperature (Tcc)Temperature at which the amorphous polymer begins to crystallize upon heating.-8 °C
Melting Temperature (Tm)Temperature at which the crystalline regions of the polymer melt.29 °C
Decomposition Temperature (TGA)Temperature at which the polymer begins to thermally degrade.>300 °C

Compound Names

Table 5: List of Chemical Compounds

Common NameSystematic NameRole
Adipic acidHexanedioic acidMonomer (diacid component)
1,3-PropanediolPropane-1,3-diolMonomer (diol component)
Poly(propylene adipate)Hexanedioic acid, polymer with 1,3-propanediolPolymer

Kinetic and Mechanistic Investigations of Poly Propylene Adipate Reactions

Polymerization Reaction Kinetics

The synthesis of poly(propylene adipate) from hexanedioic acid and propane-1,3-diol is a classic example of step-growth polymerization. This process is typically conducted in two stages: an initial esterification followed by a polycondensation step to achieve a high molecular weight polymer.

Reaction Rates of Esterification and Polycondensation of Hexanedioic Acid and Propane-1,3-diol

The formation of poly(propylene adipate) is achieved through a two-stage melt polycondensation method. The first stage is a direct esterification reaction between the diacid (hexanedioic acid) and the diol (propane-1,3-diol). In this stage, the carboxyl groups of the acid react with the hydroxyl groups of the diol to form ester linkages, with the elimination of water as a byproduct. researchgate.net This initial reaction forms low molecular weight oligomers.

-d[COOH]/dt = k[COOH][OH]²

For catalyzed reactions, a different kinetic model is often observed:

-d[COOH]/dt = k[COOH]²

These models highlight the dependence of the reaction rate on the concentrations of the carboxylic acid and hydroxyl end-groups. researchgate.net The reaction rate is significantly influenced by factors such as temperature, pressure, and the presence of a catalyst. researchgate.netacademax.com

Table 1: Stages of Poly(propylene adipate) Polymerization

StageDescriptionKey ProcessByproduct
Esterification Hexanedioic acid and propane-1,3-diol react to form low molecular weight oligomers.Formation of ester linkages from carboxyl and hydroxyl groups.Water
Polycondensation The oligomers are condensed at elevated temperatures and under vacuum to increase the polymer chain length.Further esterification reactions between oligomer end-groups.Water

Mechanistic Pathways of Polyester (B1180765) Formation

The mechanistic pathway for the formation of poly(propylene adipate) follows the principles of condensation polymerization. brainly.com The fundamental reaction is the esterification between the carboxyl group of hexanedioic acid and the hydroxyl group of propane-1,3-diol. brainly.comwikipedia.org

The process begins with the formation of a monoester of propane-1,3-diol and hexanedioic acid. This monoester then reacts with another diol or diacid molecule, or with another monoester, to begin building the polymer chain. This step-growth mechanism continues, with dimers, trimers, and larger oligomers forming. In the initial phase of the reaction, the molecular weight of the polymer increases slowly.

To achieve a high molecular weight polymer, the reaction equilibrium must be shifted to favor the products. This is accomplished in the polycondensation stage by applying high vacuum and elevated temperatures to efficiently remove the water formed during the reaction. researchgate.netnsf.gov This removal of the small molecule byproduct is crucial for driving the polymerization to completion and obtaining a polymer with the desired properties. Transesterification reactions can also occur at the high temperatures of polycondensation, where ester linkages are exchanged, which can affect the final polymer structure. nsf.gov

Thermal Degradation Kinetics and Mechanisms of Poly(propylene adipate)

The study of thermal degradation is essential for understanding the stability and processing limits of polymers. For poly(propylene adipate), this involves complex, multi-step processes.

Identification of Multi-Step Decomposition Mechanisms

The thermal degradation of poly(propylene adipate) (PPAd) under an inert atmosphere does not follow a single-step mechanism. Instead, it is characterized by a multi-step decomposition process. researchgate.net Research has identified two distinct mechanisms that occur at different stages of the degradation. researchgate.net

The first mechanism corresponds to an initial, smaller mass loss. This is followed by a second, main decomposition mechanism where the majority of the material's mass is lost. researchgate.net This two-step process is a key feature of the thermal breakdown of PPAd. The degradation of similar polymers, like polypropylene (B1209903), is also known to involve complex reaction pathways, including initiation via chain scission, reaction with oxygen (if present), and the formation of various smaller molecules. mdpi.comnih.gov The presence of tertiary carbons in the backbone of polymers like polypropylene can make them susceptible to chain fission. mdpi.com

Determination of Thermal Degradation Activation Energies (e.g., using Ozawa, Flynn, Wall, and Friedman Methods)

Isoconversional methods, such as the Ozawa, Flynn, Wall (OFW) and Friedman methods, are widely used to determine the activation energy (Ea) of thermal degradation without assuming a specific reaction model. researchgate.netresearchgate.netnih.gov These methods analyze the change in temperature required to reach a certain conversion level at different heating rates. nih.gov

For poly(propylene adipate), the activation energies for its two-stage thermal decomposition have been calculated using these methods. The first degradation step, which accounts for a small mass loss, has a lower activation energy. The second step, representing the main decomposition, has a significantly higher activation energy. researchgate.net

Table 2: Activation Energies for the Thermal Degradation of Poly(propylene adipate)

Degradation StageDescriptionActivation Energy (kJ/mol)
First Mechanism Corresponds to a small initial mass loss.121
Second Mechanism Attributed to the main decomposition with substantial mass loss.157
Data sourced from a study utilizing Ozawa, Flynn, Wall, and Friedman methods. researchgate.net

The variation in activation energy with the extent of conversion indicates the complexity of the degradation process. nih.gov

Analysis of Mass Loss Profiles and Residual Carbon Formation

Thermogravimetric analysis (TGA) is used to obtain mass loss profiles of polymers as a function of temperature. For poly(propylene adipate), the TGA curve shows an initial, less significant mass loss, followed by a major mass loss event corresponding to the primary decomposition of the polymer. researchgate.net

Oxidative and Hydrolytic Degradation Pathways

The degradation of PPA, like other polyesters, can be initiated and propagated through abiotic processes such as oxidation and hydrolysis. These pathways involve the chemical breakdown of the polymer chains, leading to a reduction in molecular weight and a loss of mechanical properties.

Influence of Environmental Factors on Degradation (e.g., oxygen, water)

Environmental factors play a pivotal role in the degradation of polymers. fiveable.me The presence of water and oxygen, in conjunction with factors like temperature and UV radiation, can significantly accelerate the degradation of polyesters.

Hydrolytic Degradation: The ester linkages in the PPA backbone are susceptible to hydrolysis, a process where water molecules cleave these bonds. mdpi.com This reaction is a primary mechanism of degradation for aliphatic polyesters. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the polymer's crystallinity. mdpi.com Higher temperatures increase the rate of hydrolysis. The pH of the surrounding environment also plays a critical role; for some polyesters, the degradation rate can be significantly higher in alkaline conditions. youtube.com The crystallinity of the polymer also affects hydrolytic degradation, as the amorphous regions are more accessible to water molecules and thus degrade more readily than the crystalline regions. fiveable.me In a study on PPA blended with polylactide (PLLA), hydrolytic degradation was observed over a year in water at 37°C, indicating the long-term susceptibility of PPA to hydrolysis even under mild conditions.

Oxidative Degradation: Oxidative degradation involves the reaction of the polymer with oxygen. This process is often initiated by heat, UV radiation, or the presence of residual catalyst metals. nih.gov The mechanism typically involves the formation of free radicals, which then react with oxygen to form peroxy radicals. These reactive species can then abstract hydrogen atoms from the polymer backbone, leading to a chain reaction of bond scission and the formation of various degradation products, including aldehydes, ketones, and carboxylic acids. quizlet.com For polyolefins like polypropylene, the presence of tertiary carbon atoms makes them particularly susceptible to oxidative degradation. fiveable.me While specific studies on the oxidative degradation of PPA are limited, the general principles of polyester and polyolefin oxidation suggest that PPA would also be susceptible to this degradation pathway, especially under conditions of elevated temperature and UV exposure. The degradation of polypropylene, for instance, is known to be a heterogeneous process that can be initiated by catalyst residues. nih.gov

Enzymatic Degradation Mechanisms of Poly(propylene adipate) and its Copolymers

The enzymatic degradation of PPA is a key aspect of its biodegradability, involving the catalytic action of enzymes produced by microorganisms.

Surface Degradation Mechanisms in Enzymatic Hydrolysis

Research on the enzymatic degradation of poly(propylene terephthalate-co-adipate) (PPTA) copolymers, which share structural similarities with PPA, reveals that the degradation process follows a surface erosion mechanism. fiveable.me This means that the enzymes act on the surface of the polymer, breaking it down layer by layer, rather than degrading the bulk of the material all at once. This is a common mechanism for the enzymatic degradation of hydrophobic and highly crystalline polymers. researchgate.net The process involves hydrolytic enzymes, such as lipases and cutinases, which catalyze the cleavage of the ester bonds in the polymer backbone. mdpi.com These enzymes can act in an endo-type fashion, randomly cleaving bonds along the polymer chain, or an exo-type fashion, cleaving monomers from the chain ends. mdpi.com

Effect of Polymer Composition on Degradation Rates

The composition of the polymer has a significant impact on its enzymatic degradation rate. Studies on PPTA copolymers have shown that the degradation rate increases with a higher content of adipate (B1204190) (PA) units. fiveable.me For instance, a PPTA copolymer with a higher PA content exhibited a weight loss of up to 59.1% after 30 days of enzymatic degradation. fiveable.me This is because the aliphatic adipate segments are more susceptible to enzymatic attack than the aromatic terephthalate (B1205515) segments.

Copolymerization, in general, can enhance the biodegradability of polyesters by reducing their crystallinity. mdpi.com Amorphous regions of a polymer are more accessible to enzymes, leading to a faster degradation rate. mdpi.com Therefore, by adjusting the ratio of comonomers, it is possible to tailor the degradation rate of the resulting copolymer. For example, in poly(butylene succinate-co-adipate) (PBSA), a copolymer of poly(butylene succinate), the introduction of adipic acid as a comonomer increases biodegradability due to lower crystallinity and higher polymer chain flexibility. researchgate.net

Below is a table summarizing the weight loss of Poly(propylene terephthalate-co-adipate) (PPTA) copolymers with varying adipate (PA) content after 30 days of enzymatic degradation, illustrating the effect of polymer composition on degradation.

Copolymer SamplePA Content (%)Weight Loss after 30 days (%)
PPTA-X>45.36Significant degradation
PPTA-80High59.1

Table 1: Effect of Adipate Content on Enzymatic Degradation of PPTA Copolymers. fiveable.me

Macromolecular Engineering and Blend Systems of Poly Propylene Adipate

Poly(propylene adipate) Homopolymers: Tailoring Architectures for Specific Performance

Poly(propylene adipate) is synthesized from the polycondensation of adipic acid and 1,3-propanediol (B51772). mdpi.com The resulting homopolymer is a semi-crystalline material characterized by a low glass transition temperature (Tg) of approximately -57°C and a melting temperature (Tm) around 29°C. mdpi.com This gives the material a flexible nature at room temperature. The molecular weight of the homopolymer can be controlled during synthesis, which in turn influences its mechanical and thermal properties. For instance, a higher molecular weight generally leads to increased tensile strength and elongation at break.

The architecture of PPAd homopolymers can be tailored to achieve specific performance characteristics. For example, controlling the crystallinity can impact the degradation rate and mechanical strength. The relatively rapid crystallization of PPAd is attributed to the mobility of its methylene (B1212753) groups. mdpi.com The linear structure of the polymer chains allows for efficient packing and the formation of crystalline domains.

PropertyValueSource
Glass Transition Temperature (Tg)-57 °C mdpi.com
Melting Temperature (Tm)29 °C mdpi.com
Tensile Strength~11.5 MPa mdpi.com
Elongation at Break~400% mdpi.com

Poly(propylene adipate) Block Copolymers: Property Tuning through Segmental Variation

Block copolymers offer a versatile platform for tuning material properties by combining chemically distinct polymer segments into a single macromolecule. The properties of the resulting material are not merely an average of the constituent homopolymers but are also influenced by the interactions between the blocks and the resulting morphology.

Copolymers with Poly(lactic acid): Interfacial Interactions and Morphological Control

Poly(lactic acid) (PLA) is a widely used biobased polyester (B1180765) known for its high strength and stiffness, but it suffers from brittleness and a slow degradation rate. mdpi.comnih.gov Copolymerizing PLA with the more flexible and faster-degrading PPAd can create materials with a more balanced property profile. The synthesis of PLA-co-PPAd block copolymers can be achieved through methods like reactive extrusion (REX), where PPAd oligomers act as macroinitiators for the ring-opening polymerization of lactide. mdpi.com

The introduction of PPAd segments into the PLA matrix enhances the elongation at break and accelerates the biodegradation rate of the resulting copolymer. mdpi.comnih.gov The interfacial interactions between the PLA and PPAd blocks are crucial in determining the final morphology and, consequently, the mechanical properties. The compatibility between the two blocks can influence the size and distribution of the phase-separated domains, which in turn affects the material's toughness and flexibility. Studies have shown that the composition and length of the polymer blocks can be varied to control these interactions and tailor the final properties. scite.ai

Copolymers with Poly(ε-caprolactone): Design for Degradation and Material Performance

Poly(ε-caprolactone) (PCL) is another biodegradable polyester with good flexibility and a low melting point. nih.gov Copolymers of PPAd and PCL can be synthesized by a combination of polycondensation for the PPAd block and subsequent ring-opening polymerization of ε-caprolactone. nih.govnih.gov

Copolymers with Poly(propylene terephthalate): Balancing Aliphatic and Aromatic Components

Poly(propylene terephthalate) (PPT) is a semi-crystalline thermoplastic polyester known for its good elasticity and dimensional stability, owing to its aromatic terephthalate (B1205515) units. mdpi.com Copolymerizing PPT with the aliphatic PPAd creates poly(propylene terephthalate-co-adipate) (PPTA) copolymers, which balance the properties of both components.

The introduction of flexible adipate (B1204190) units into the rigid PPT backbone disrupts the crystallinity and lowers the glass transition and melting temperatures of the copolymer compared to pure PPT. mdpi.com This modification also enhances the enzymatic degradation rate of the material. By adjusting the ratio of terephthalate to adipate units, it is possible to control the thermal properties, crystallinity, and degradation behavior of the resulting copolymer, offering a versatile approach to material design. mdpi.com These copolymers still maintain good thermal stability, with initial decomposition temperatures above 350°C. mdpi.com

Polymer Blends Incorporating Poly(propylene adipate)

Blending PPAd with other polymers is a cost-effective method to develop new materials with tailored properties. The performance of these blends is highly dependent on the miscibility and compatibility of the constituent polymers.

Miscibility and Compatibility Studies with Other Polymers (e.g., Poly(lactic acid), Poly(vinyl chloride))

Poly(lactic acid) (PLA) Blends: Blends of PPAd and PLA have been extensively studied to overcome the inherent brittleness of PLA. mdpi.comnih.gov Generally, PLA and PPAd are immiscible, leading to a phase-separated morphology. nih.gov However, the properties of the blend can be significantly improved by enhancing the interfacial adhesion between the two phases. This can be achieved through the use of compatibilizers, which are often block or graft copolymers that can interact with both phases. nih.gov Improved compatibility leads to a finer and more uniform dispersion of the PPAd phase within the PLA matrix, resulting in enhanced toughness and impact resistance.

Impact of Intermolecular Interactions on Blend Behavior

The behavior of polymer blends, particularly their miscibility and phase morphology, is governed by the thermodynamics of mixing, which is fundamentally influenced by the intermolecular interactions between the constituent polymer chains. The Gibbs free energy of mixing (ΔG_mix) must be negative for two polymers to be miscible, a condition dictated by the interplay between the enthalpy of mixing (ΔH_mix) and the entropy of mixing (ΔS_mix), as described by the equation: ΔG_mix = ΔH_mix - TΔS_mix. For high molecular weight polymers, the combinatorial entropy of mixing is typically very small, meaning the enthalpy of mixing, which is a function of the intermolecular interaction energies, becomes the dominant factor.

The Flory-Huggins theory is a cornerstone in understanding polymer blend miscibility. It introduces the dimensionless Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the different polymer segments. A lower, ideally negative, value of χ indicates favorable interactions (exothermic mixing), promoting miscibility. Conversely, a positive χ value signifies unfavorable interactions (endothermic mixing), leading to phase separation. The interaction parameter is related to the enthalpy of mixing and can be influenced by various factors, including temperature, pressure, and the chemical nature of the polymers.

In the context of poly(propylene adipate) (PPA) blends, the nature and strength of intermolecular forces such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces play a critical role in determining the blend's final properties and morphology.

Research Findings:

Studies on blends containing poly(propylene adipate) and its derivatives have provided insights into the impact of intermolecular interactions on their phase behavior. For instance, research on blends of poly(propylene succinate) (PPS) and poly(propylene adipate) (PPA) has shown that these two polyesters are immiscible in their as-blended state. This immiscibility arises from unfavorable intermolecular interactions between the two components. However, it was discovered that prolonged mixing at elevated temperatures can induce transesterification reactions. These reactions lead to the formation of block copolymers and, eventually, a random copolymer, which results in a single-phase, miscible blend. researchgate.net This demonstrates that while the initial intermolecular interactions are unfavorable, chemical modification can overcome this and lead to miscibility.

In another study focusing on block copolymers of poly(l-lactide) (PLLA) and poly(propylene adipate) (PPAd), the thermal properties of the resulting materials indicated varying degrees of miscibility depending on the composition. The glass transition temperature (Tg) is a key indicator of miscibility; a single, composition-dependent Tg suggests a miscible blend, while two distinct Tgs, close to those of the pure components, indicate an immiscible or phase-separated system. For a PLLA/PPAd copolymer with 10 wt% PPAd, a single Tg was observed, suggesting a degree of miscibility. However, at a higher PPAd content of 25 wt%, two separate Tgs were detected, indicating microphase separation driven by the unfavorable interactions between the PLLA and PPAd blocks at this composition. nih.gov

The interaction between the carbonyl groups present in the polyester backbones is a significant factor. Dipole-dipole interactions between these groups can influence blend behavior. mdpi.com The miscibility of aliphatic polyesters with other polymers, such as poly(vinyl chloride) (PVC), has been shown to depend on the specific polyester structure. For example, poly(butylene adipate) was found to be miscible with PVC, a phenomenon attributed to favorable interactions between the two polymers.

The following data tables summarize key findings on the impact of intermolecular interactions on the behavior of poly(propylene adipate) and related polyester blends.

Table 1: Glass Transition Temperatures (Tg) of Poly(l-lactide)/Poly(propylene adipate) Copolymers

This table illustrates the effect of blending on the glass transition temperature, a key indicator of miscibility. A single Tg suggests miscibility at the segmental level, while two distinct Tgs point towards phase separation. The data is sourced from a study on PLLA-b-PPAd copolymers. nih.gov

Polymer/Copolymer CompositionGlass Transition Temperature (Tg) (°C)Interpretation
Neat Poly(l-lactide) (PLLA)59.4-
Neat Poly(propylene adipate) (PPAd)-53.0-
PLLA/PPAd 90/10 w/w50.5Single Tg, suggesting miscibility of the blocks.
PLLA/PPAd 75/25 w/w-51.0 and 35.8Two distinct Tgs, indicating microphase separation.

Table 2: Observed Phase Behavior of Poly(propylene adipate) Blends

This table summarizes the observed miscibility of poly(propylene adipate) with other polymers, which is a direct outcome of the net intermolecular interactions between the blend components.

Blend SystemObserved Phase BehaviorUnderlying Intermolecular InteractionsReference
Poly(propylene succinate) / Poly(propylene adipate)Initially ImmiscibleUnfavorable interactions between the two polyester components. Miscibility can be induced by transesterification at high temperatures, forming copolymers with favorable interactions. researchgate.net
Poly(l-lactide) / Poly(propylene adipate)Partially Miscible/Immiscible (dependent on composition)The interaction between PLLA and PPAd segments is not strong enough to ensure complete miscibility at higher PPAd concentrations, leading to microphase separation. nih.govresearchgate.net

These findings underscore the critical role of intermolecular interactions in dictating the phase behavior and, consequently, the macroscopic properties of poly(propylene adipate) blends. The ability to tune these interactions, either through the selection of blend components or through reactive processing, is a key strategy in the macromolecular engineering of these material systems.

Computational and Theoretical Studies of Poly Propylene Adipate Systems

Molecular Dynamics (MD) Simulations for Macroscopic Behavior Prediction

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the evolution of the system and derive macroscopic properties from the collective behavior of its constituent molecules. This approach is particularly useful for polymers, where the relationship between molecular structure and bulk properties is complex.

The miscibility of polymer blends is critical for creating new materials with tailored properties. MD simulations can predict whether two or more polymers will form a homogeneous mixture by calculating the free energy of mixing. A key parameter in this prediction is the Flory-Huggins interaction parameter, χ, which quantifies the interaction energy between the different polymer components. osti.govmdpi.com A value of χ < 0.5 generally indicates miscibility. osti.gov

This parameter can be estimated from MD simulations by calculating the cohesive energy density (CED) of the pure components and the blend. The interaction parameter is directly related to the mixing energy, which can be derived from the CED values. For instance, simulations on blends of polypropylene (B1209903) (PP) and polyamide-11 (PA11) have shown that miscibility is often dependent on the blend composition, with a 90/10 PP/PA11 blend being miscible while blends with higher PA11 content are not. researchgate.net This is further validated by analyzing the radial distribution functions, g(r), which describe the probability of finding an atom at a certain distance from another atom, providing insight into the molecular-level packing and mixing. researchgate.net

Polymer BlendSimulation Temperature (K)Calculated χ ParameterPredicted Behavior
Polystyrene / Polypropylene386< 1Miscible researchgate.net
Polystyrene / Natural Rubber267< 1Miscible researchgate.net
Polypropylene / Natural Rubber175< 1Miscible researchgate.net
Poly(DL-Lactide) / Polystyrene-> 0Immiscible researchgate.net
Poly(DL-Lactide) / Poly(vinyl phenol)-< 0Miscible researchgate.net

This table presents simulated Flory-Huggins interaction parameter (χ) data for various polymer blends to illustrate the predictive capability of MD simulations for miscibility. A negative or small positive χ value typically indicates miscibility.

MD simulations are a powerful tool for investigating the transport of small molecules, or "diffusants," through a polymer matrix. This is crucial for applications such as packaging, controlled release, and understanding material aging. The diffusion coefficient (D) is typically calculated from the mean square displacement (MSD) of the diffusant molecules over time, as described by the Einstein relation.

Simulations have shown that the diffusion process is highly dependent on temperature and the physical state of the polymer matrix. For example, studies of additives in a polyethylene (B3416737) matrix revealed that the temperature dependence of the diffusion coefficient follows a linear Arrhenius pattern at high temperatures but transitions to a super-Arrhenius trend at lower temperatures, particularly below the glass transition temperature (Tg). nih.gov The mobility of the polymer matrix itself significantly influences the diffusion of solutes, and the size of the diffusing molecule also plays a critical role. nih.gov

SystemTemperature (K)DiffusantSimulated Diffusion Coefficient (D) (cm²/s)
Polypropylene250Nano-ZnO (0.6 nm radius)Low (good inhibition of movement) buaa.edu.cn
Polypropylene + Water250WaterHigh (enhanced diffusion) buaa.edu.cn
Polypropylene + Nano-ZnO + Water250WaterReduced (movement limited by hydrogen bonding) buaa.edu.cn

This table illustrates findings from MD simulations on how additives and temperature affect molecular mobility within a polymer matrix. The diffusion coefficient (D) is a measure of this mobility.

Thermophysical properties, such as the glass transition temperature (Tg), are fundamental to determining the service temperature and processing conditions of a polymer. MD simulations can predict Tg by simulating the cooling of a polymer melt and monitoring the change in specific volume or density as a function of temperature. buaa.edu.cnmdpi.combohrium.com A distinct change in the slope of the volume-temperature curve indicates the glass transition. buaa.edu.cn

While accurate, these simulations are computationally intensive. mdpi.com To address this, high-throughput molecular dynamics simulations combined with machine learning (ML) models have emerged as a powerful strategy. chemrxiv.orgresearchgate.net In this approach, a large dataset of polymer structures is simulated to calculate their Tg, and this data is then used to train an ML model. chemrxiv.orgresearchgate.net The trained model can then predict the Tg for new polymer structures almost instantaneously, dramatically accelerating the discovery of polymers with desired thermal properties. chemrxiv.org

PolymerMD-Calculated Tg (K)Experimental Tg (K)
Poly(lactic acid)355333
Poly(glycolic acid)330313
Poly(butylene succinate)260241
Poly(ethylene adipate)235223
Poly(propylene succinate)265258

This table presents a comparison of glass transition temperatures (Tg) predicted by molecular dynamics simulations versus experimental values for several biodegradable polyesters, demonstrating the predictive power of computational methods. Data is illustrative of typical agreement found in high-throughput studies.

Quantum Chemical Calculations for Reaction Pathway Analysis and Catalysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the mechanisms of chemical reactions at the electronic level. For the formation of Poly(propylene adipate), these calculations can be used to model the polyesterification reaction between hexanedioic acid and propane-1,3-diol.

These methods allow for the mapping of the reaction pathway, including the identification of transition states and the calculation of activation energies. This is essential for understanding the reaction kinetics and the role of catalysts. Studies on the polyesterification of adipic acid with various diols have shown that the reaction rate is significantly influenced by both the structure of the diol and the type of catalyst used. researchgate.netsci-hub.ru For example, tin-based catalysts have been shown to be highly effective, and quantum calculations can elucidate the mechanism by which the catalyst lowers the energy barrier of the reaction, for instance, by activating the carbonyl group of the acid. researchgate.net By comparing the energy profiles of catalyzed versus uncatalyzed reactions, researchers can rationally design more efficient catalytic systems for polyester (B1180765) synthesis. semanticscholar.org

Coarse-Grained Modeling for Large-Scale Macromolecular Assemblies

While all-atom MD simulations provide high-resolution detail, their computational cost limits them to relatively small systems and short timescales. Coarse-grained (CG) modeling overcomes this limitation by reducing the number of degrees of freedom in the system. tue.nlyoutube.com In a CG model, groups of atoms (e.g., a monomer repeat unit) are represented as single "beads." rsc.orgresearchgate.net The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. rsc.org

Applications of Poly Propylene Adipate in Advanced Materials Science

Development of Bio-Based and Biodegradable Polymeric Materials

The increasing demand for environmentally friendly materials has driven research into bio-based and biodegradable polymers, with Poly(propylene adipate) emerging as a significant contender. sciepublish.com Bio-based PPA can be synthesized using 1,3-propanediol (B51772) derived from renewable resources like corn or glycerin. mdpi.comresearchgate.net This "green" monomer, combined with adipic acid, which can also be produced from bio-based routes, results in a partially or fully bio-based polyester (B1180765). mdpi.comresearchgate.net

The introduction of adipic acid units into polyester chains, such as in poly(propylene terephthalate-co-adipate) (PPTA), enhances the biodegradability of the resulting copolymer. mdpi.com The presence of the aliphatic adipate (B1204190) segments provides points for enzymatic attack, leading to the breakdown of the polymer chain. mdpi.comresearchgate.net Research has shown that the rate of enzymatic degradation of these copolymers increases with a higher content of adipate units. For instance, PPTA copolymers with a poly(propylene adipate) content exceeding 45.36% demonstrated significant degradation within 30 days. mdpi.comresearchgate.net

Table 1: Properties of Bio-Based Poly(propylene terephthalate-co-adipate) (PPTA) Copolymers

Property Observation Influencing Factor
Glass Transition Temperature (Tg) Decreases with increasing adipate content. mdpi.com Introduction of flexible aliphatic units. mdpi.com
Melting Temperature (Tm) Decreases with increasing adipate content. mdpi.com Disruption of crystalline structure. mdpi.com
Crystallinity Decreases with the introduction of the co-monomer. mdpi.comresearchgate.net Random copolymer structure. mdpi.com
Thermal Stability Initial decomposition temperature is typically above 350 °C. mdpi.comresearchgate.net Strong ester bonds in the polymer backbone.
Enzymatic Degradation Rate Increases with higher adipate content. mdpi.comresearchgate.net Increased accessibility for enzymes. mdpi.com

| Wettability (Water Contact Angle) | Increases with a higher proportion of adipate units. mdpi.com | Increased hydrophobicity from adipate segments. mdpi.com |

Polymer Matrix for Composites and Nanocomposites

Poly(propylene adipate) serves as a valuable matrix material for the development of composites and nanocomposites, offering enhanced properties and functionalities. imim.pl The incorporation of fillers and reinforcing agents into the PPA matrix can significantly improve its mechanical, thermal, and barrier properties. researchgate.net

The choice of filler and its interaction with the PPA matrix are crucial in determining the final properties of the composite. For instance, the addition of natural fillers can lead to composites with lower density and increased stiffness. imim.pl These composites find applications in various sectors, including automotive and construction, where lightweight materials with specific mechanical characteristics are desired. researchgate.net

General Purpose Plastics and Film Applications

Poly(propylene adipate) and its copolymers are utilized in the production of general-purpose plastics and films, offering a combination of flexibility, toughness, and biodegradability. polyrocks.netpolymerinnovationblog.com These materials can be processed using conventional techniques like film extrusion and blow molding. sciepublish.com

Biaxially oriented polypropylene (B1209903) (BOPP) films, while not PPA, are a major type of polypropylene film known for their high tensile strength, stiffness, and excellent optical properties. polyrocks.netamibapack.com However, they often have poor heat sealability. polyrocks.net Blending or co-extruding PPA with other polymers can create films with a desirable balance of properties. For example, blending PPA with polylactic acid (PLA) can enhance the flexibility and toughness of the resulting film, making it suitable for packaging applications. mdpi.com

PPA-based films can be used in a variety of packaging applications, including food packaging, where their barrier properties against moisture are beneficial. amibapack.comyoutube.com The biodegradability of PPA also makes it an attractive option for single-use plastic items and agricultural films, contributing to a more sustainable life cycle for these products. wikipedia.org

Advanced Coatings and Resins in Industrial Applications

Poly(propylene adipate) is a key component in the formulation of advanced coatings and resins for various industrial applications. PPA-based polyurethane coatings, for instance, are known for their anti-corrosive properties and are used in demanding environments. These coatings can be applied to a variety of substrates to provide protection and enhance durability. adv-polymer.comappliedmembranetech.com

The versatility of PPA allows it to be incorporated into different resin systems to achieve specific performance characteristics. advpolymer.com For example, PPA can be used to create flexible and tough resins for use in adhesives and sealants. The properties of the final coating or resin can be tailored by adjusting the molecular weight and composition of the PPA, as well as by blending it with other polymers and additives. apiresins.com

In the development of high-performance coatings, adhesion to the substrate is a critical factor. advpolymer.com PPA-based formulations can be designed to have excellent adhesion to a wide range of materials, including plastics and metals. advpolymer.com This makes them suitable for use in diverse industrial sectors, from automotive to construction. researchgate.net

Polymeric Plasticizers in Blend Systems (e.g., for Poly(vinyl chloride))

Poly(propylene adipate) is utilized as an environmentally friendly polymeric plasticizer, particularly for poly(vinyl chloride) (PVC). researchgate.netkoreascience.kr Traditional phthalate (B1215562) plasticizers have raised environmental and health concerns due to their tendency to migrate out of the polymer matrix. koreascience.kr Polymeric plasticizers like PPA, with their higher molecular weight, exhibit significantly lower migration rates, making them a safer alternative. koreascience.krgeomembrane.com

The miscibility of PPA with PVC is a key factor in its effectiveness as a plasticizer. koreascience.kr The good compatibility between the two polymers ensures a homogeneous blend, leading to consistent properties throughout the material. koreascience.kr This makes PPA-plasticized PVC suitable for a wide range of applications, including flexible tubing, films, and cable insulation.

Table 2: Effect of Poly(propylene adipate) (PPA) on the Properties of PVC Blends

Property Effect of PPA Addition Reference
Glass Transition Temperature (Tg) Lowered researchgate.netkoreascience.kr
Tensile Strength Decreased researchgate.netkoreascience.kr
Young's Modulus Decreased researchgate.netkoreascience.kr
Elongation at Break Dramatically Increased researchgate.netkoreascience.kr
Melt Viscosity Decreased koreascience.kr

| Migration Rate | Lower than traditional plasticizers | koreascience.kr |

Biomaterials Science: Fabrication of Biodegradable Scaffolds and Polymer Carriers

In the field of biomaterials science, Poly(propylene adipate) is a promising material for the fabrication of biodegradable scaffolds for tissue engineering and as a polymer carrier for drug delivery systems. nih.govnih.govwhiterose.ac.uk The biocompatibility and biodegradability of PPA are essential properties for these applications, as the material must not elicit an adverse immune response and should degrade into non-toxic products that can be safely eliminated by the body. nih.govresearchgate.net

Biodegradable scaffolds act as temporary three-dimensional templates that support cell attachment, proliferation, and differentiation, guiding the regeneration of new tissue. nih.govwhiterose.ac.ukresearchgate.net The porous structure of these scaffolds is critical for nutrient and waste exchange. researchgate.net PPA can be processed into porous scaffolds using various techniques. researchgate.net

Furthermore, PPA can be used to create microparticles and nanoparticles for controlled drug delivery. nih.gov By encapsulating a drug within a PPA matrix, its release can be sustained over an extended period. nih.govresearchgate.net For instance, novel block copolymers of poly(l-lactide)-block-poly(propylene adipate) (PLLA-b-PPAd) have been synthesized and investigated as polymeric matrices for long-acting injectable formulations. nih.govresearchgate.net These systems can improve the therapeutic efficacy of drugs by maintaining a steady concentration in the body and reducing the frequency of administration. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing polyesters from hexanedioic acid and propane-1,3-diol?

Methodological Answer: Polyester synthesis typically involves condensation polymerization. Use equimolar ratios of hexanedioic acid and propane-1,3-diol under inert conditions (e.g., nitrogen atmosphere) at 180–220°C. Catalysts like titanium(IV) butoxide (0.1–0.5 wt%) enhance esterification efficiency. Monitor reaction progress via acid value titration or FT-IR spectroscopy to track ester bond formation (C=O stretch at ~1720 cm⁻¹). Post-polymerization, dissolve the product in tetrahydrofuran (THF) and precipitate in cold methanol to remove unreacted monomers .

Q. How can the thermal stability of hexanedioic acid-propane-1,3-diol copolymers be characterized?

Methodological Answer: Perform thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min to determine decomposition temperatures (Td). Differential scanning calorimetry (DSC) at 5–10°C/min identifies glass transition (Tg) and melting (Tm) points. For branched or crosslinked polymers, dynamic mechanical analysis (DMA) evaluates viscoelastic properties. Structural heterogeneity (e.g., crystallinity) can be assessed via X-ray diffraction (XRD) .

Intermediate Questions

Q. How do reaction kinetics differ between propane-1,3-diol oxidation and copolymerization with hexanedioic acid?

Methodological Answer: Propane-1,3-diol oxidation (e.g., with KMnO₄ in acidic media) follows pseudo-first-order kinetics, as shown by UV-Vis spectrophotometry at λmax = 525 nm. Rate constants (kobs) depend on [H⁺], with a proposed mechanism involving diol → ketone conversion via Mn(V) intermediates . In contrast, copolymerization kinetics are influenced by monomer reactivity ratios (determined via Fineman-Ross or Kelen-Tüdős methods) and diffusion limitations at high conversions.

Q. What analytical techniques resolve structural ambiguities in hexanedioic acid-propane-1,3-diol copolymers?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies branching (e.g., via propane-1,3-diol’s CH₂OH peaks at δ 3.5–3.7 ppm) and end-group analysis.
  • Gel Permeation Chromatography (GPC) : Measures molecular weight distribution (Mw/Mn) using polystyrene standards.
  • MALDI-TOF MS : Detects cyclic vs. linear oligomers via mass-to-charge ratios .

Advanced Questions

Q. How can computational modeling predict copolymer properties from monomer interactions?

Methodological Answer: Use density functional theory (DFT) to calculate monomer reactivity indices (e.g., Fukui functions) and transition-state energies for esterification. Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model chain flexibility and Tg. Software like Gaussian or Materials Studio correlates simulated Tg/Tm with experimental DSC data .

Q. What mechanistic insights explain side reactions during copolymer synthesis?

Methodological Answer: Side reactions (e.g., cyclization or crosslinking) arise from:

  • Intramolecular esterification : Favored at high dilution or low catalyst activity.
  • Thermal degradation : β-hydrogen elimination in propane-1,3-diol at >200°C forms acrolein, detectable via GC-MS.
    Mitigate via stepwise polymerization (e.g., initial oligomerization at 150°C, followed by high-vacuum polycondensation) .

Q. How do solvent systems influence the regioselectivity of propane-1,3-diol in cascade reactions?

Methodological Answer: In Heck reactions, propane-1,3-diol acts as a ketal-forming solvent. Polar aprotic solvents (e.g., DMF) favor Pd-catalyzed arylation, while diols (e.g., ethylene glycol) promote cyclization to dioxolanes. Acidic additives (e.g., phosphoric acid) accelerate ketalization post-Heck reaction. Monitor regioselectivity via ¹H NMR (aryl coupling position) and LC-MS for cyclic products .

Data Contradictions and Resolution

Q. Discrepancies in reported thermal stability: How to reconcile conflicting Tg values?

Methodological Answer: Variations in Tg (e.g., 40–60°C) arise from differences in:

  • Branching density : Controlled by monomer purity (e.g., propane-1,3-diol’s isomer content).
  • Molecular weight : Higher Mw increases Tg due to reduced chain mobility.
    Standardize synthesis protocols (e.g., vacuum drying monomers) and validate via triple-detector GPC (light scattering, viscosity, RI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.